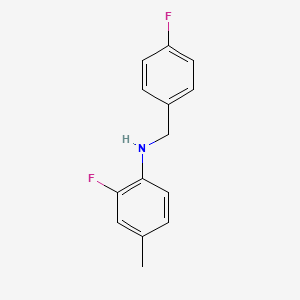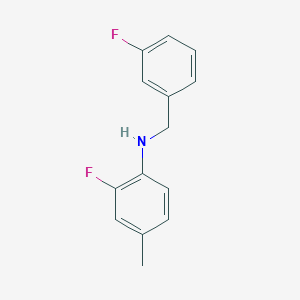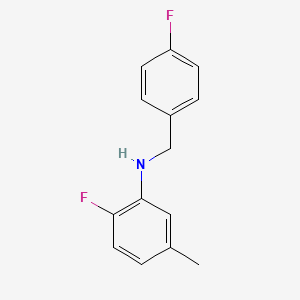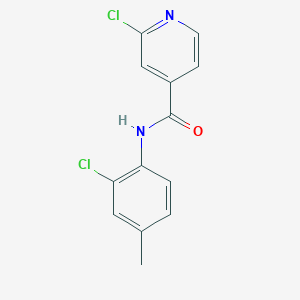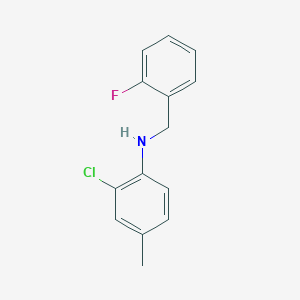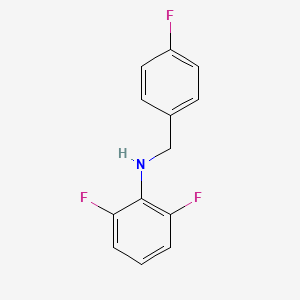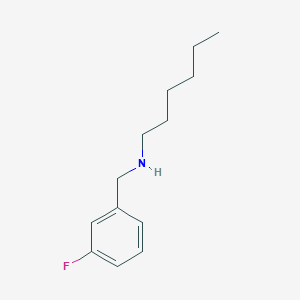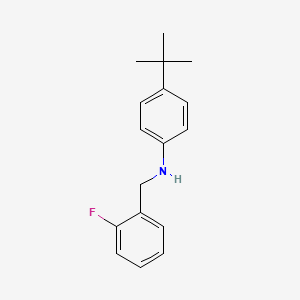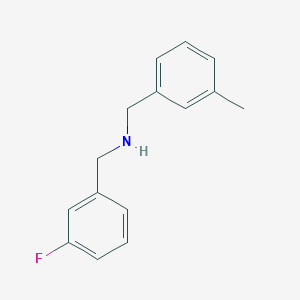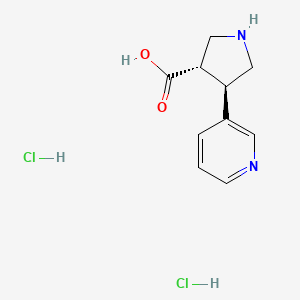
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
描述
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde precursors.
Substitution Reactions: The pyridinyl group is introduced via substitution reactions, where the pyrrolidine ring is functionalized with the pyridinyl moiety.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysis: Catalysts may be used to enhance reaction rates and selectivity.
Automation: Automated systems can ensure precise control over reaction conditions, improving reproducibility and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinyl group or the carboxylic acid group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine or pyridinyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced pyridinyl or carboxylic acid groups.
Substitution Products: Functionalized pyrrolidine or pyridinyl derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and as a chiral catalyst.
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Receptor Binding Studies: The compound is used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties help in understanding its potential as a therapeutic agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of (3S,4R)-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
(3S,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride: Similar structure but with a pyridin-2-yl group.
(3S,4R)-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride: Similar structure but with a pyridin-4-yl group.
(3S,4R)-4-(Pyridin-3-yl)pyrrolidine-2-carboxylic acid dihydrochloride: Similar structure but with the carboxylic acid group at a different position.
Uniqueness:
Positional Isomerism: The position of the pyridinyl and carboxylic acid groups can significantly affect the compound’s reactivity and biological activity.
Chirality: The specific (3S,4R) configuration imparts unique stereochemical properties, influencing its interactions with chiral environments in biological systems.
属性
IUPAC Name |
(3S,4R)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOJJVPPUGBZND-DBEJOZALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


